molecular formula C13H11BBrNO3 B1519905 (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid CAS No. 874288-01-4

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1519905
M. Wt: 319.95 g/mol
InChI Key: COKKVGHDIYNFCQ-UHFFFAOYSA-N
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Description

“(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BBrNO3 . It is used in various scientific research and has immense potential for various applications, including drug discovery, organic synthesis, and pharmaceutical development.


Synthesis Analysis

The synthesis of boronic acids, including “(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid”, can be achieved through several methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of “(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid” is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . The compound has a planar structure with a minor bend around the C-B bond .


Chemical Reactions Analysis

Boronic acids, including “(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid”, are known to catalyze the formation of amide bonds from amines and carboxylic acids . They are also used to promote greener amidations of carboxylic acids and amines in catalytic amounts .


Physical And Chemical Properties Analysis

“(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid” is a solid compound . Its molecular weight is 319.95 g/mol . The compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Optical Modulation in Nanotechnology

  • Phenylboronic acids, including derivatives like (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid, play a crucial role in optical modulation. They are used as binding ligands for saccharide recognition and anchoring hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This application is significant in nanotechnology, especially for aqueous dispersion of single-walled carbon nanotubes and their near-infrared fluorescence response to saccharide binding (Mu et al., 2012).

Synthesis and Crystal Structure Analysis

  • The synthesis and crystal structure of amino-3-fluorophenyl boronic acid, derived from 4-bromo-2-fluoroaniline (which is structurally related to the compound ), has been explored. This derivative is notable for its application in glucose sensing materials operating at physiological pH, demonstrating the compound's relevance in biomedical applications (Das et al., 2003).

Room-Temperature Phosphorescent and Mechanoluminescent Materials

  • Aryl boronic acids' cyclic-esterification with dihydric alcohols has been shown to be effective for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This application is pivotal in developing new materials with specific optical properties (Zhang et al., 2018).

Catalysis in Organic Synthesis

  • 2,4-Bis(trifluoromethyl)phenylboronic acid, another related compound, has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, showcasing the role of boronic acids in facilitating organic synthesis processes (Wang et al., 2018).

Complexing with Carbohydrates

  • A study on ortho-hydroxymethyl phenylboronic acid, closely related to (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid, highlights its ability to complex with glycopyranosides, particularly under physiologically relevant conditions. This finding is significant for the development of oligomeric receptors and sensors targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).

Enhancing Gene Transfection

  • Phenylboronic acid-modified polyethylenimine, created through a reaction with 4-(bromomethyl)phenylboronic acid, has demonstrated enhanced gene delivery efficiency, highlighting its potential use in gene therapy (Peng et al., 2010).

Binding with Biological Molecules

  • Boronic acids, including phenylboronic acids, interact with carbohydrate moieties on the surfaces of various biological entities. This interaction has been studied in the context of binding with N-acetylneuraminic acid, a potential receptor site on biological membranes (Otsuka et al., 2003).

Safety And Hazards

“(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-[(2-bromophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBrNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKKVGHDIYNFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657084
Record name {4-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid

CAS RN

874288-01-4
Record name B-[4-[[(2-Bromophenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874288-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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